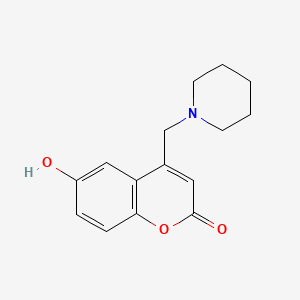

6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

説明

Historical Development of Coumarin-Based Medicinal Chemistry

Coumarins, first isolated from tonka beans by Vogel in 1820, have evolved from natural products to synthetically tailored therapeutic agents. Early milestones included the discovery of anticoagulant warfarin in the 1940s and the antibiotic novobiocin in the 1950s, both highlighting coumarins' capacity for target modulation. The 21st century saw coumarins reimagined as multifunctional scaffolds, with substitutions at C-3, C-4, and C-7 positions enabling interactions with enzymes, receptors, and nucleic acids. Piperidine integration marked a turning point, addressing coumarins' limitations in solubility and target selectivity while introducing conformational flexibility critical for CNS penetration.

Significance of Piperidine Integration in Heterocyclic Compounds

Piperidine, a six-membered amine heterocycle, features in over 70 FDA-approved drugs, including antipsychotics (e.g., risperidone) and antivirals (e.g., lopinavir). Its chair conformation enables:

- Stereochemical diversity for enantioselective target engagement

- Basic nitrogen for salt formation (enhancing bioavailability)

- Spatial organization of substituents via axial/equatorial positioning

When coupled with coumarins, piperidine's electron-rich nitrogen augments hydrogen bonding with biological targets, as demonstrated in acetylcholinesterase inhibitors where piperidine mimics the choline moiety of acetylcholine.

Emergence of 6-Hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one in Contemporary Research

This compound exemplifies rational design principles combining:

- 6-Hydroxy group : Imparts hydrogen-bonding capacity and antioxidant potential

- 4-Piperidinylmethyl chain : Enhances lipophilicity for blood-brain barrier penetration while maintaining water solubility via protonation

- Chromen-2-one core : Provides planar aromaticity for π-π stacking with enzyme active sites

Recent synthetic advances employ nanocatalysts (e.g., barium silicate nanoparticles) to optimize Mannich reactions between 4-hydroxycoumarin, formaldehyde, and piperidine, achieving yields >80% under green conditions.

Structural Classifications of Coumarin-Piperidine Derivatives

Coumarin-piperidine hybrids are categorized by substitution patterns:

Key structural variants include:

- 4-Piperidinylmethyl-6-hydroxycoumarins : Optimized for acetylcholinesterase inhibition (IC50 ≈ 2.1 μM)

- 7-Substituted-4-piperidinecoumarins : Tailored for antimicrobial activity against Gram-positive pathogens

- 6-Methoxy-4-piperazinylcoumarins : Investigated as serotonin receptor modulators

The 6-hydroxy-4-(piperidin-1-ylmethyl) variant occupies a unique niche, combining the electron-donating hydroxy group with the steric bulk of the piperidine sidechain to balance target affinity and metabolic stability.

特性

IUPAC Name |

6-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-12-4-5-14-13(9-12)11(8-15(18)19-14)10-16-6-2-1-3-7-16/h4-5,8-9,17H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFFNATWHDOFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves a Mannich reaction, where a hydroxycoumarin is reacted with formaldehyde and a secondary amine, such as piperidine . The reaction conditions often include the use of an acid catalyst and a solvent like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to achieve moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

Substitution: The piperidinylmethyl group can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a chromenone derivative with a ketone or aldehyde functional group.

科学的研究の応用

Chemistry

In the realm of chemistry, 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations and modifications, making it an essential intermediate in organic synthesis.

Biology

The compound has been extensively studied for its potential biological activities , including:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

| Study Reference | Pathogen Tested | Activity (Zone of Inhibition) |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm |

- Anticancer Properties : Several studies have evaluated its efficacy against cancer cell lines, showing promising results in inhibiting cell growth and promoting apoptosis.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.5 ± 1.2 |

| MCF7 | 8.3 ± 0.9 |

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent in treating various diseases:

- Neurodegenerative Diseases : It has shown promising inhibitory activity against human acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment.

| Compound | IC50 (μM) |

|---|---|

| 6-Hydroxy Derivative | 1.52 ± 0.66 |

| Other Analogues | 2.80 ± 0.69 |

Industry

The compound is also utilized in the development of new materials and chemical processes, particularly in the synthesis of novel polymers and coatings due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study published in the International Journal of Molecular Sciences evaluated the antimicrobial efficacy of several derivatives of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one against common bacterial strains. The results demonstrated that certain derivatives exhibited enhanced activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

In another research article, derivatives of this compound were tested against various cancer cell lines, including breast and cervical cancer cells. The study highlighted that modifications to the piperidine moiety significantly influenced anticancer activity, with some derivatives achieving IC50 values lower than those of conventional chemotherapeutics .

作用機序

The mechanism of action of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to inhibit cell proliferation by inducing apoptosis in cancer cells . The hydroxyl group and the piperidinylmethyl moiety play crucial roles in its biological activity by interacting with specific enzymes and receptors involved in cell growth and survival.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one becomes evident when compared to related coumarin derivatives. Below is a detailed analysis, supported by a comparative table (Table 1) and research findings.

Table 1: Structural and Functional Comparison of 6-Hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one with Analogues

Key Observations

Substitution Position and Activity :

- The 4-position substitution with piperidinyl/piperazinyl groups is a common strategy to optimize binding interactions. For example, 5d (8-(piperidin-1-ylmethyl)) and the target compound (4-(piperidin-1-ylmethyl)) both leverage this moiety, but antiproliferative activity in 5d is stronger due to synergistic effects with o-dihydroxy groups .

- 6-Hydroxy vs. 6-Chloro : The hydroxy group in the target compound may confer antioxidant properties, while chloro substituents (e.g., in ’s antifungal compound) enhance electrophilicity and target binding .

Role of Piperidine/Piperazine Moieties: Piperidine rings improve membrane permeability, but activity depends on additional substituents. Piperazine derivatives (e.g., ) may offer better solubility due to the nitrogen-rich structure but require functional groups (e.g., chloro, methyl) for target specificity .

Biological Activity Trends :

- Antiproliferative Effects : o-Dihydroxy configurations (6,7-diOH) in 5d correlate with strong HeLa cell inhibition, whereas the single hydroxy group in the target compound likely reduces efficacy unless combined with other active substituents .

- Enzyme Inhibition : Glucoside- and coumarin-containing compounds (e.g., Isopraeroside IV) inhibit UROD via dual H-bond and π-cation interactions, suggesting that the target compound’s piperidinylmethyl group could mimic these interactions if paired with polar groups .

Computational Insights :

- DFT studies on 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () revealed stable molecular geometries, suggesting that similar piperidine-substituted coumarins exhibit favorable electronic properties for target binding .

生物活性

6-Hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves a Mannich reaction , where a hydroxycoumarin is reacted with formaldehyde and piperidine. This method allows for the formation of the piperidinylmethyl side chain, which is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells, effectively inhibiting their growth .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO) , both of which are important targets in neurodegenerative diseases.

Table 2: Enzyme Inhibition Activity

The mechanism by which 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one exerts its biological effects involves multiple pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction : The hydroxyl group enhances binding affinity to enzyme active sites, facilitating inhibition of AChE and MAO .

- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress within cells .

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines and reported significant reductions in cell viability at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, suggesting its utility in treating neurodegenerative conditions .

Applications

Due to its diverse biological activities, 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is being explored for various applications:

- Pharmaceutical Development : As a potential lead compound for anticancer and neuroprotective drugs.

- Research Tool : Utilized in studies investigating enzyme inhibition and cellular apoptosis mechanisms.

- Industrial Uses : Its fluorescent properties make it suitable for developing sensors and probes .

Q & A

Q. What are the common synthetic routes for preparing 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Mannich-type reactions or multi-component condensations. For example, a one-pot reaction involving 7-hydroxycoumarin derivatives, piperidine, and formaldehyde under reflux in ethanol produces the target compound. A representative procedure involves dissolving 4-methyl-7-hydroxycoumarin (20.0 mmol) in ethanol, adding piperidine (20.0 mmol) and formaldehyde (2.0 mL of 40%), followed by 6 hours of reflux. The crude product is purified via crystallization from acetone, yielding ~62% . Alternative methods use ZnCl₂ as a catalyst in POCl₃ for solid-phase synthesis of chromen-2-one scaffolds . Key variables affecting yield include catalyst choice (e.g., ZnCl₂ vs. acidic ionic liquids), solvent polarity, and reaction time.

Q. What spectroscopic techniques are essential for characterizing 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks at δ ~1.37–1.96 ppm (piperidinyl protons), δ ~4.05 ppm (CH₂ bridge), and δ ~6.09–7.46 ppm (aromatic protons) .

- FT-IR : Stretching vibrations at ~1722 cm⁻¹ (lactone C=O) and ~1600–1580 cm⁻¹ (aromatic C=C) .

- Mass spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., 273.24 g/mol for related derivatives) .

Q. How is the purity of synthesized 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one validated?

Purity is assessed via HPLC with UV detection (λ = 254–280 nm for chromen-2-one absorption) and melting point determination (e.g., 169–170°C for analogous compounds) . Recrystallization in acetone or ethanol is standard for removing unreacted amines or coumarin precursors.

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) resolve ambiguities in the structural conformation of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds between hydroxyl and lactone groups) using crystallographic data . For example, studies on analogous chromen-2-ones reveal that van der Waals interactions dominate packing, with C–H⋯π contacts contributing to stability .

Q. What strategies address contradictions in bioactivity data for chromen-2-one derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from substituent positioning or stereoelectronic effects. Systematic SAR studies compare derivatives with variations at the 4-position (piperidinylmethyl group) and 6-hydroxy moiety. For instance, replacing piperidine with morpholine reduces logP values, altering membrane permeability . Parallel assays under standardized conditions (e.g., MIC for antimicrobial testing, IC₅₀ for cytotoxicity) are critical .

Q. How can catalytic systems be optimized for greener synthesis of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one?

Eco-friendly approaches include:

- Bronsted acidic ionic liquids : e.g., 1-methyl-3-(2-sulfoethyl)imidazolium chloride, which enhances reaction rates and recyclability .

- Solvent-free conditions : Microwave-assisted synthesis reduces energy use and improves yields by 15–20% compared to conventional heating .

- Biocatalysis : Lipases or esterases can selectively modify hydroxyl or methyl groups, though this remains underexplored for chromen-2-ones.

Q. What crystallographic software (e.g., SHELX) is recommended for resolving X-ray structures of chromen-2-one derivatives?

SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。